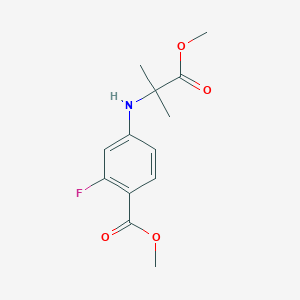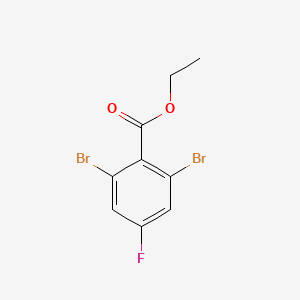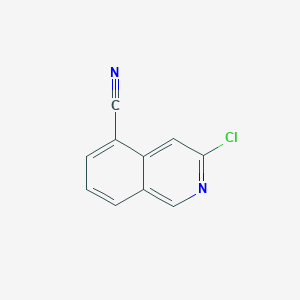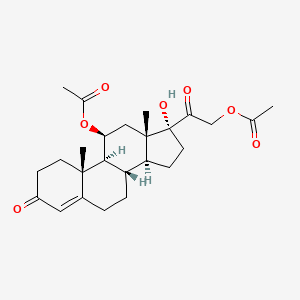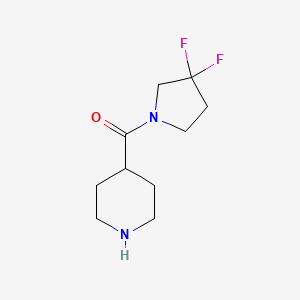
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound that has been studied for its potential use as a dipeptidyl peptidase IV inhibitor . This compound has been examined in rats, dogs, and humans after oral administration .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the pyrrolidine ring .Chemical Reactions Analysis
The major route of metabolism of this compound was found to be hydroxylation at the 5’ position of the pyrimidine ring in all species . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 218.24 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques: Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a 62.4% yield. This research provides insights into efficient synthesis methods for related compounds (Zheng Rui).
- Crystal and Molecular Structure: Studies by Karthik et al. (2021) and Naveen et al. (2018, 2015) investigated the crystal structure of related compounds, employing X-ray diffraction and spectroscopic techniques. These studies are crucial in understanding the molecular geometry and potential applications in materials science (Karthik et al., 2021); (Naveen et al., 2018); (Naveen et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activity: Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited significant activity, indicating potential pharmaceutical applications (Mallesha & Mohana, 2014).
- Treatment of Diabetes: Ammirati et al. (2009) and Sharma et al. (2012) discussed the use of a dipeptidyl peptidase IV inhibitor, a derivative of (3,3-Difluoropyrrolidin-1-yl)methanone, for type 2 diabetes treatment. Their research highlights the compound's potent inhibition capability and pharmacokinetics (Ammirati et al., 2009); (Sharma et al., 2012).
Material Science and Chemical Engineering
- Extraction Studies: Lu Wei-dong (2002) conducted a study on the extraction of Uranium(VI) and Thorium(IV) from nitric acid using di-piperidin-1-yl-methanone. This research could be significant in the field of nuclear chemistry and material processing (Lu Wei-dong, 2002).
Mechanism of Action
Biochemical Pathways
- PF-00734200 undergoes hydroxylation at the 5′ position of the pyrimidine ring (M5) in rats, dogs, and humans . Both CYP2D6 and CYP3A4 contribute to this metabolism.
Pharmacokinetics
- PF-00734200 is rapidly absorbed after oral administration. The compound reaches maximal plasma concentrations within 1 hour. As mentioned earlier, hydroxylation at the 5′ position (M5) is the major route. Most of the administered dose is excreted in urine (dogs and humans) and feces (rats). Not available .
properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAXGKCUYQPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



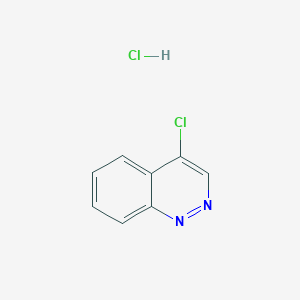
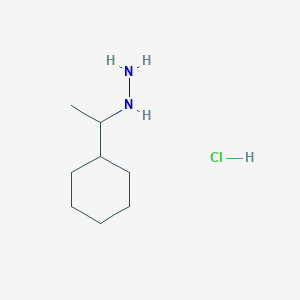

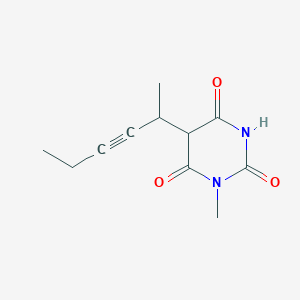
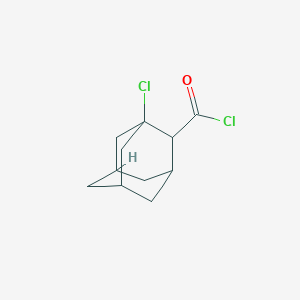

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
